molecular formula C5H2Cl2OS B1586821 3-Chlorothiophene-2-carbonyl chloride CAS No. 86427-02-3

3-Chlorothiophene-2-carbonyl chloride

Cat. No.: B1586821
CAS No.: 86427-02-3
M. Wt: 181.04 g/mol
InChI Key: GCPHKTQMABHWPY-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbonyl chloride is a chemical compound characterized by the presence of chlorine and carbonyl functional groups attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothiophene-2-carbonyl chloride typically involves the chlorination of 3-chlorothiophene-2-carboxylic acid using thionyl chloride. The reaction is carried out in an inert gas protective atmosphere, maintaining a reaction temperature below 0°C. The 3-chlorothiophene-2-carboxylic acid is added in batches, followed by stirring at room temperature for 10 to 30 minutes. The mixture is then subjected to a heating backflow reaction for 1 to 3 hours, followed by desolvation and reduced pressure distillation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of nonpolar solvents like carbon tetrachloride and the maintenance of specific reaction conditions ensure high yield and product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, forming different derivatives.

    Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

    Nucleophilic Acyl Substitution: Produces amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: Produces halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Synthetic Intermediate in Pharmaceutical Chemistry

3-Chlorothiophene-2-carbonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are involved in the development of drugs targeting multiple health conditions.

Key Pharmaceutical Applications:

  • Synthesis of Tioxazafen : This nematicide is synthesized using thiophene-2-carbonyl chlorides, showcasing the utility of this compound as an intermediate in agrochemical applications .
  • Anti-Cancer Agents : Research indicates that derivatives of this compound can inhibit the estrogen receptor alpha (ERα) pathway, making them promising candidates for breast cancer treatment .

Development of Therapeutic Agents

The compound has shown potential in developing new therapeutic agents, particularly those that target cancer cells and promote apoptosis.

Notable Studies:

  • A study highlighted the synthesis of substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles from this compound, which act as activators of caspases, thus inducing apoptosis in cancer cells .
  • Another investigation focused on synthesizing novel heterocyclic compounds from this intermediate, emphasizing their pharmacological significance and potential therapeutic applications .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is utilized in the agrochemical sector for developing pesticides and herbicides.

Examples:

  • The synthesis of Tioxazafen demonstrates its role as a precursor for agricultural chemicals that combat nematodes, thus improving crop yield and health .

Mechanism of Action

The mechanism of action of 3-Chlorothiophene-2-carbonyl chloride involves nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 2-Chloro-5-methylthiophene
  • 2,5-Dichlorothiophene
  • 5-Chlorothiophene-2-carboxylic acid

Uniqueness: 3-Chlorothiophene-2-carbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl) attached to the thiophene ring, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic acyl substitution and electrophilic aromatic substitution reactions makes it a valuable reagent in organic synthesis .

Biological Activity

3-Chlorothiophene-2-carbonyl chloride (CAS Number: 86427-02-3) is an organosulfur compound known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C5_5H2_2Cl2_2OS
  • Molecular Weight : 181.03 g/mol
  • InChI Key : GCPHKTQMABHWPY-UHFFFAOYSA-N

This compound exhibits biological activity primarily through its interactions with various biochemical pathways. The compound's structure allows it to engage in electrophilic reactions, which can lead to the modification of biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Electrophilic Attack : The carbonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Study on Antimicrobial Activity

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Investigation into Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory properties of this compound. The study revealed that it effectively reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism that involves modulation of immune responses .

Cytotoxicity Assessment

Research exploring the cytotoxic effects of this compound on cancer cell lines indicated that the compound induces apoptosis through a caspase-dependent pathway. This finding highlights its potential as a lead compound for developing new anticancer drugs .

Data Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialModerate
Anti-inflammatorySignificant
CytotoxicityHigh

Safety and Toxicity

This compound is classified as a hazardous material. It can cause burns upon contact with skin or eyes and is moisture sensitive. Proper handling protocols should be followed to mitigate risks associated with exposure .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-chlorothiophene-2-carbonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under anhydrous reflux conditions . Alternative methods include Friedel-Crafts acylation with AlCl₃ as a catalyst, though this requires rigorous moisture control to prevent hydrolysis of the acyl chloride group . Key parameters affecting yield include reaction temperature (60–80°C for SOCl₂), stoichiometric excess of chlorinating agent (1.5–2.0 equivalents), and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or chromatography is critical for isolating high-purity (>97%) product .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the thiophene ring (δ 7.2–7.8 ppm for protons, δ 125–140 ppm for carbons) and the carbonyl chloride group (δ ~170 ppm) .
  • LC-MS/HRMS : Validates molecular weight (C₅HCl₂OS, 182.99 g/mol) and detects impurities .
  • FT-IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–4°C in airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis. Use in a fume hood with PPE (gloves, goggles, lab coat) due to its corrosive and moisture-sensitive nature. Avoid contact with water, alcohols, or amines, which trigger vigorous reactions .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine at the 3-position and the carbonyl chloride group activate the thiophene ring toward electrophilic substitution while directing nucleophiles (e.g., amines, alcohols) to the 2- and 5-positions. Steric hindrance from the chlorine reduces reactivity at the 3-position, favoring regioselective amidation or esterification at the carbonyl group. Computational studies (DFT) suggest a lower activation energy for nucleophilic attack at the carbonyl carbon compared to aryl chlorides, making it highly reactive in SN2 mechanisms .

Q. What are the common stability challenges of this compound under varying experimental conditions?

  • Hydrolysis : Rapid degradation in aqueous media (t₁/₂ <1 hr at 25°C), forming 3-chlorothiophene-2-carboxylic acid.
  • Thermal Decomposition : Degrades above 80°C, releasing HCl and forming polymeric byproducts.
  • Light Sensitivity : UV exposure accelerates decomposition; amber glassware is recommended for long-term storage .

Q. How can researchers resolve contradictions in reported reactivity data for thiophene-based acyl chlorides?

Discrepancies in reactivity (e.g., Friedel-Crafts vs. nucleophilic substitution yields) often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic studies using kinetic profiling (e.g., in situ IR) and control experiments (e.g., deuterated solvents) can isolate variables. For example, AlCl₃ may promote both acylation and undesired ring chlorination, requiring precise stoichiometric control .

Q. What role does this compound play in fragment-based drug design?

This compound serves as a key intermediate in synthesizing pharmacophores. For example, it reacts with cyclobutyl amines to form VUF25568, a thiophene-carboxamide with potential bioactivity. The chlorine atom enhances lipophilicity and metabolic stability, while the carbonyl chloride enables rapid conjugation with nucleophilic fragments .

Properties

IUPAC Name

3-chlorothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPHKTQMABHWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370970
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86427-02-3
Record name 3-Chlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86427-02-3
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Synthesis routes and methods

Procedure details

Excess thionyl chloride (3.5 ml, 48.0 mmoles) was added to 0.85 g (5.2 mmoles) of 3-chloro-2-thiophenecarboxylic acid (prepared according to Corral, C., et al., Heterocycles 23:1431 (1985)) dissolved in 50 ml of toluene and stirring at room temperature. After addition the solution was refluxed for 3 hours to form 3-chloro-2-thiophenecarbonyl chloride. Concentration of the reaction solution gave the acid chloride as a white solid. The acid chloride was then dissolved in 4 ml of N,N-dimethylformamide and slowly added to a cooled (ice/water bath) stirring solution of 5-chloro-2-oxindole-1-carboxamide (1.0 g, 4.71 mmoles) and 4-(N,N-dimethylamino)pyridine (1.3 g, 10.5 mmoles) in 10 ml of N,N-dimethylformamide. After 45 minutes the solution was allowed to warm to room temperature and after 2 hours was worked-up by pouring into a mixed ice/6 N hydrochloric acid solution. A yellow precipitate formed. The precipitate was filtered, washed with water and dried to give 1.3 g of impure product as a yellow solid. Recrystallization with acetic acid/heptane (2:1) gave 0.77 g (2.2 mmoles) of pure title compound as yellow needles, m.p. 222°-224° C. Total yield of product was 42%.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

3-Chlorothiophene-2-carbonyl chloride
3-Chlorothiophene-2-carbonyl chloride
3-Chlorothiophene-2-carbonyl chloride
3-Chlorothiophene-2-carbonyl chloride
3-Chlorothiophene-2-carbonyl chloride
3-Chlorothiophene-2-carbonyl chloride

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